

Application Note: Thermogravimetric Analysis of Manganese(II) Oxalate Decomposition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Manganese(II)oxalate

Cat. No.: B2606361

[Get Quote](#)

Abstract

This application note provides a detailed protocol for the thermogravimetric analysis (TGA) of manganese(II) oxalate dihydrate ($MnC_2O_4 \cdot 2H_2O$). The thermal decomposition of this compound is a well-defined, two-step process, making it an excellent model for studies in solid-state kinetics and thermal analysis. This document outlines the experimental procedure, data analysis, and expected results for researchers, scientists, and professionals in drug development and materials science.

Introduction

Manganese(II) oxalate dihydrate is a coordination compound that serves as a precursor in the synthesis of various manganese oxides, which have significant applications in catalysis, energy storage, and electronics.^[1] Thermogravimetric analysis is a crucial technique for characterizing the thermal stability and decomposition pathway of such materials.^[2] The decomposition of manganese(II) oxalate dihydrate typically proceeds in two distinct stages: the initial loss of water molecules (dehydration) followed by the decomposition of the anhydrous manganese(II) oxalate into manganese oxide and gaseous products.^{[3][4]} The nature of the final manganese oxide product is dependent on the atmosphere under which the decomposition is carried out.^[5]

Experimental Protocol

This section details the necessary equipment, materials, and step-by-step procedure for performing the TGA of manganese(II) oxalate dihydrate.

1. Materials and Equipment:

- Sample: Manganese(II) oxalate dihydrate ($MnC_2O_4 \cdot 2H_2O$), pale pink crystalline powder.[6]
- TGA Instrument: A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates.
- Sample Pans: Alumina or platinum crucibles.
- Purge Gas: High-purity nitrogen (or another inert gas like helium or argon) and/or air.
- Analytical Balance: For accurate sample weighing.

2. Sample Preparation:

- Ensure the manganese(II) oxalate dihydrate sample is a fine, homogeneous powder to promote uniform heating. If necessary, gently grind the sample using a mortar and pestle.
- Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible. A smaller sample size is preferable to minimize thermal gradients.

3. TGA Instrument Setup and Measurement:

- Place the sample crucible in the TGA instrument.
- Select the desired atmosphere (e.g., nitrogen for an inert environment or air for an oxidative environment) and set the purge gas flow rate, typically between 20-100 mL/min.
- Program the temperature profile:
 - Initial Temperature: Room temperature (e.g., 25 °C).
 - Heating Rate: A linear heating rate of 10 °C/min is standard.[7][8]
 - Final Temperature: Heat the sample to a final temperature of approximately 600 °C to ensure complete decomposition.

- Initiate the TGA run. The instrument will record the sample mass as a function of temperature.

4. Data Analysis:

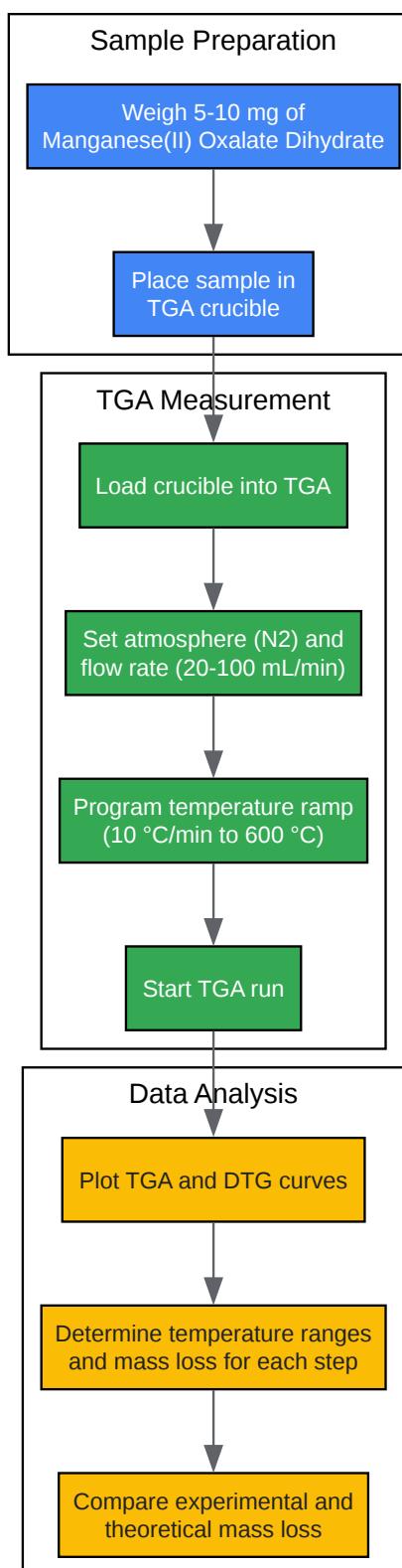
- Plot the TGA curve (mass vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).
- Determine the onset and end temperatures for each mass loss step from the TGA curve. The peaks in the DTG curve correspond to the temperatures of the maximum rate of mass loss for each decomposition step.
- Calculate the percentage mass loss for each step and compare it with the theoretical values.

Expected Results and Discussion

The thermal decomposition of manganese(II) oxalate dihydrate in an inert atmosphere (e.g., nitrogen or helium) is expected to show two distinct mass loss steps.[3][4]

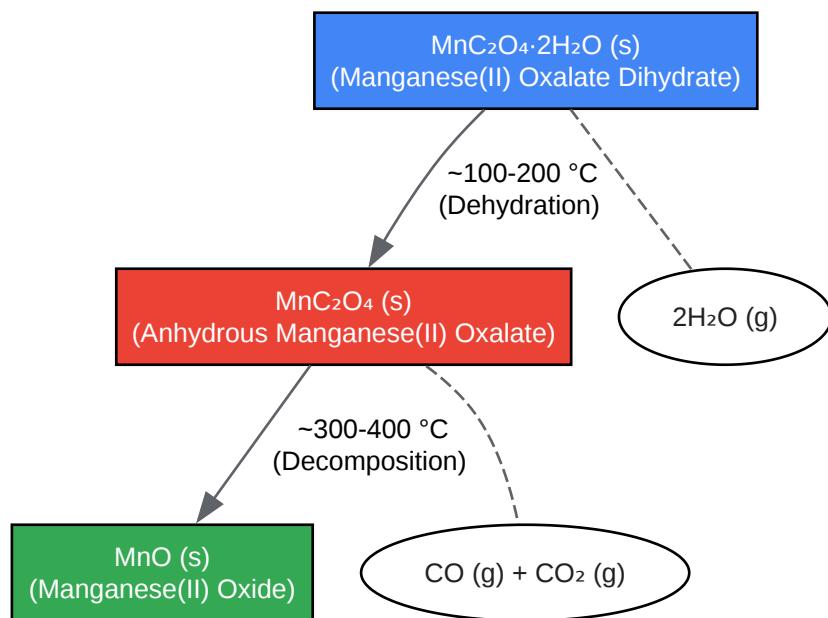
Step 1: Dehydration The first mass loss, occurring at approximately 100-200 °C, corresponds to the loss of two water molecules of hydration.[1]

Step 2: Decomposition of Anhydrous Oxalate The second mass loss, typically in the range of 300-400 °C, is due to the decomposition of the anhydrous manganese(II) oxalate to form manganese(II) oxide (MnO) and gaseous carbon monoxide (CO) and carbon dioxide (CO₂).[1][4][6]


In an oxidative atmosphere such as air, the decomposition pathway can be more complex, potentially forming other manganese oxides like Mn₂O₃ or Mn₃O₄.[5][9]

Quantitative Data Summary

The following table summarizes the expected quantitative data for the thermal decomposition of manganese(II) oxalate dihydrate in an inert atmosphere.


Decomposition Step	Temperature Range (°C)	Theoretical Mass Loss (%)	Gaseous Products Evolved	Solid Product
Dehydration	100 - 200	20.12	H ₂ O	Anhydrous Manganese(II) Oxalate
Decomposition	300 - 400	39.11	CO, CO ₂	Manganese(II) Oxide

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the TGA of Manganese(II) Oxalate.

[Click to download full resolution via product page](#)

Caption: Decomposition pathway of Manganese(II) Oxalate Dihydrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. MANGANESE(II) OXALATE DIHYDRATE (MNOX) - Ataman Kimya [atamanchemicals.com]
- 2. ebatco.com [ebatco.com]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. Thermal decomposition of Manganese(II) oxalate in vacuum and in oxygen - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 6. Manganese oxalate - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]

- 8. jetir.org [jetir.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Thermogravimetric Analysis of Manganese(II) Oxalate Decomposition]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2606361#thermogravimetric-analysis-tga-protocol-for-manganese-ii-oxalate-decomposition>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com